molecular formula C16H12BrN3O2S B4525691 N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B4525691
M. Wt: 390.3 g/mol
InChI Key: KJIVAYODEQOVGO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and thiophenyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2S/c17-11-3-1-4-12(9-11)18-15(21)10-20-16(22)7-6-13(19-20)14-5-2-8-23-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIVAYODEQOVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a halogenated pyridazine.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.

    Acetylation: The final step involves the acetylation of the pyridazine derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromophenyl and thiophenyl groups suggests that it may bind to hydrophobic pockets in proteins, while the pyridazine core could participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
  • N-(3-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
  • N-(3-methylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Uniqueness

The uniqueness of N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s binding affinity and selectivity for molecular targets.

Biological Activity

N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic effects.

Chemical Structure and Properties

The compound's molecular formula is C16H14BrN3O2SC_{16}H_{14}BrN_{3}O_{2}S, and it has a molecular weight of 440.3 g/mol. Its structure features a bromophenyl group, a pyridazine moiety, and a thiophene ring, which are known to contribute to its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, showing promising results:

  • Cell Lines Tested : The compound was tested against human tumor cell lines such as KB, DLD, NCI-H661, Hepa, and HepG2/A2.
  • Results : It exhibited selective cytotoxicity towards these cancer cells, with some derivatives showing higher potency than standard chemotherapeutic agents like cisplatin.

A notable study indicated that the compound inhibited cell invasion effectively in a Boyden chamber assay, suggesting its potential as an antimetastatic agent .

Cell LineIC50 (µM)Mechanism of Action
KB12.5Induction of apoptosis
HepG2/A215.0Inhibition of cell migration
NCI-H66110.0Disruption of cell cycle

2. Antimicrobial Activity

The antimicrobial properties of the compound have also been explored:

  • Microorganisms Tested : It was evaluated against Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Findings : The compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL.
MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus15.62Antibacterial
Escherichia coli31.25Antibacterial
Candida albicans15.62Antifungal

The mechanism underlying the biological activity of this compound appears to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and metastasis.
  • Induction of Apoptosis : Evidence suggests it triggers apoptotic pathways in cancer cells.
  • Disruption of Cell Cycle : It affects the normal cell cycle progression, leading to growth inhibition.

Case Study 1: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor growth in mice grafted with HT1080 or MDA-MB231 cells. The treatment regimen included administering the compound intraperitoneally three times a week, resulting in a notable decrease in tumor volume compared to control groups .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the thiophene and pyridazine rings could enhance the anticancer activity while minimizing toxicity to non-cancerous cells. Compounds with specific substitutions showed improved selectivity towards cancer cells without affecting normal cells significantly .

Q & A

Basic: What are the key considerations for synthesizing N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide?

The synthesis of this compound typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Critical factors include:

  • Reagents : Bromine for aromatic substitution, acetic anhydride for acetylation, and catalysts like Pd for cross-coupling reactions .
  • Conditions : Optimal temperature (e.g., 80–100°C for cyclization), solvent selection (polar aprotic solvents like DMF), and reaction time (12–24 hours for high purity) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Standard characterization methods include:

Technique Purpose Key Data
NMR (¹H/¹³C)Confirm molecular structureChemical shifts for bromophenyl (δ 7.2–7.8 ppm) and pyridazinone (δ 6.5–7.0 ppm) .
Mass Spectrometry Determine molecular weightExact mass (e.g., ~403.2 g/mol) and fragmentation patterns .
HPLC Assess purityRetention time and peak homogeneity under gradient elution .

Basic: How is this compound screened for biological activity?

Initial screening involves:

  • Antimicrobial assays : Broth microdilution to determine MIC values against bacterial/fungal strains .
  • Anticancer studies : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Anti-inflammatory testing : COX-2 inhibition via ELISA .

Advanced: What methodologies elucidate its interaction with biological targets?

Advanced interaction studies include:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like kinases or receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .
  • X-ray crystallography : Resolve 3D structures of compound-target complexes .

Advanced: How do structural modifications influence activity (SAR studies)?

Substituent effects are analyzed via:

Modification Impact on Activity Reference
Bromophenyl → ChlorophenylReduced antimicrobial potency but improved solubility .
Thiophen-2-yl → FuranylLower anticancer activity due to reduced π-π stacking .
Pyridazinone → PyrimidinoneEnhanced COX-2 selectivity .

Advanced: How to resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

  • Assay variability : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Compare data with compounds like N-(3-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide to isolate substituent effects .
  • Statistical validation : Use ANOVA or t-tests to confirm significance (p < 0.05) .

Advanced: What pharmacokinetic (ADME) studies are recommended?

  • Absorption : Caco-2 cell permeability assays to predict oral bioavailability .
  • Metabolism : Liver microsome assays to identify cytochrome P450-mediated degradation .
  • Excretion : Radiolabeled compound tracking in rodent models .

Advanced: How to design in silico models for this compound?

  • Molecular docking : Use AutoDock Vina to predict binding modes with targets like EGFR or PDE4 .
  • QSAR modeling : Correlate logP values with bioactivity using Random Forest algorithms .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.